molecular formula C20H34SSi2 B14267036 (2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 136132-57-5

(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]

Cat. No.: B14267036
CAS No.: 136132-57-5
M. Wt: 362.7 g/mol
InChI Key: HRXHGLLOGOFODT-UHFFFAOYSA-N
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Description

1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is an organosilicon compound that features a benzothiophene core substituted with tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene typically involves the silylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyldimethylsilyl groups provide steric protection and influence the electronic properties of the benzothiophene core, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is unique due to the presence of both tert-butyldimethylsilyl groups and the benzothiophene core. This combination provides a balance of steric protection and electronic modulation, making it particularly useful in the synthesis of complex organic molecules and materials .

Properties

CAS No.

136132-57-5

Molecular Formula

C20H34SSi2

Molecular Weight

362.7 g/mol

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]-2-benzothiophen-1-yl]-dimethylsilane

InChI

InChI=1S/C20H34SSi2/c1-19(2,3)22(7,8)17-15-13-11-12-14-16(15)18(21-17)23(9,10)20(4,5)6/h11-14H,1-10H3

InChI Key

HRXHGLLOGOFODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=C2C=CC=CC2=C(S1)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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